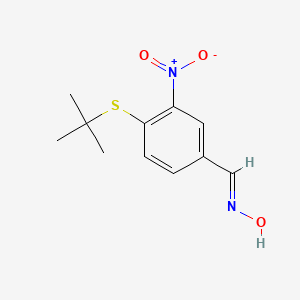

4-(Tert-butylsulfanyl)-3-nitrobenzenecarbaldehyde oxime

Description

Properties

IUPAC Name |

(NE)-N-[(4-tert-butylsulfanyl-3-nitrophenyl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3S/c1-11(2,3)17-10-5-4-8(7-12-14)6-9(10)13(15)16/h4-7,14H,1-3H3/b12-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYBOQGPFOAQQJY-KPKJPENVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SC1=C(C=C(C=C1)C=NO)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)SC1=C(C=C(C=C1)/C=N/O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration and Sulfanylation Sequence

The aldehyde precursor is synthesized through sequential nitration and sulfanylation reactions. A representative route involves:

- Nitration of 4-(tert-butylsulfanyl)benzaldehyde using a nitric acid-sulfuric acid mixture at 0–5°C.

- Isolation of the 3-nitro derivative via recrystallization from ethanol/water (yield: 68–72%).

Key Reaction Conditions:

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0–5°C | 4 h | 70% |

Alternative Route: Direct Functionalization

An alternative method employs tert-butylthiol and a halogenated nitrobenzaldehyde (e.g., 3-nitro-4-fluorobenzaldehyde) in dimethylformamide (DMF) with potassium carbonate as a base. This nucleophilic aromatic substitution proceeds at 80°C for 12 h, yielding the aldehyde precursor in 65–70% yield.

Oxime Formation Strategies

Conventional Hydroxylamine Condensation

The aldehyde is converted to the oxime using hydroxylamine hydrochloride under acidic or neutral conditions:

$$

\text{4-(tert-butylsulfanyl)-3-nitrobenzaldehyde} + \text{NH}2\text{OH·HCl} \xrightarrow{\text{EtOH/H}2\text{O}} \text{Oxime} + \text{HCl}

$$

Optimized Protocol:

Green Synthesis in Mineral Water

A catalyst-free, environmentally benign method utilizes mineral water as the solvent:

- Conditions: Room temperature, 24 h, hydroxylamine hydrochloride (1.5 equiv).

- Yield: 82–88%

- Advantages: Eliminates organic solvents, reduces energy consumption, and simplifies purification.

Catalytic Enhancements and Mechanistic Insights

Stereochemical Considerations

The oxime’s E/Z isomerism is controlled by reaction conditions. Polar solvents (e.g., water) favor the anti (E) isomer due to stabilization of the transition state through hydrogen bonding.

Comparative Analysis of Methods

| Method | Solvent | Catalyst | Time (h) | Yield (%) | Purity |

|---|---|---|---|---|---|

| Conventional | Ethanol/water | None | 4–6 | 85–90 | >95% |

| Green | Mineral water | None | 24 | 82–88 | >93% |

| Catalytic (proposed) | CH₂Cl₂ | BF₃·OEt₂ | 2 | ~85* | >90% |

*Estimated based on analogous reactions.

Purification and Characterization

- Purification: Recrystallization from ethyl acetate/hexane or column chromatography (silica gel, 10% ethyl acetate in petroleum ether).

- Characterization Data:

Industrial-Scale Considerations

Large-scale synthesis requires:

- Continuous nitration reactors for improved temperature control.

- Solvent recovery systems to enhance sustainability.

- In-line FTIR monitoring for real-time yield optimization.

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butylsulfanyl)-3-nitrobenzenecarbaldehyde oxime can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The tert-butylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The oxime group can be oxidized to a nitrile oxide under specific conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Nucleophiles such as thiols, amines, or halides.

Oxidation: Oxidizing agents like peracids or hypervalent iodine compounds.

Major Products

Reduction: 4-(Tert-butylsulfanyl)-3-aminobenzenecarbaldehyde oxime.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: 4-(Tert-butylsulfanyl)-3-nitrobenzenecarbaldehyde nitrile oxide.

Scientific Research Applications

4-(Tert-butylsulfanyl)-3-nitrobenzenecarbaldehyde oxime has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential as a pharmacophore in drug design.

Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(Tert-butylsulfanyl)-3-nitrobenzenecarbaldehyde oxime involves its interaction with molecular targets through its functional groups. The oxime group can form hydrogen bonds with biological molecules, while the nitro and tert-butylsulfanyl groups can participate in redox reactions and hydrophobic interactions, respectively. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs include sulfanyl-substituted nitrobenzaldehyde oximes with varying substituents. Below is a comparative analysis based on available

Key Observations :

- The nitro group at the 3-position stabilizes the aromatic ring, a feature common to both compounds.

Oxime Functional Group Reactivity

Both compounds share the oxime moiety (-CH=N-OH), which participates in condensation reactions and metal coordination. However, the tert-butylsulfanyl substituent may slow nucleophilic attacks due to steric shielding, whereas the chlorobenzyl group’s electron-withdrawing nature could enhance electrophilic substitution .

Lumping Strategy in Reaction Modeling

Evidence from atmospheric chemistry studies suggests that structurally similar compounds (e.g., sulfanyl-nitroaromatics) may undergo analogous reaction pathways, enabling lumping strategies to simplify kinetic models. For instance, reactions involving nitro-group reduction or sulfanyl oxidation could be grouped, though substituent-specific effects (e.g., tert-butyl vs. chlorobenzyl) would require separate parameterization .

Commercial and Industrial Relevance

- 4-[(4-Chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime is commercially available (e.g., Matrix Scientific, Key Organics) with prices ranging from $50–$200 per mg, reflecting its niche applications in medicinal chemistry .

- The tert-butyl analog’s synthetic routes might mirror patents for related oximes, such as Lexicon Pharmaceuticals’ methods for imidazole-linked ethanone oximes, though substrate-specific optimizations would be necessary .

Biological Activity

4-(Tert-butylsulfanyl)-3-nitrobenzenecarbaldehyde oxime, a compound with significant biological implications, is recognized for its potential applications in various fields, including medicinal chemistry and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₁₀H₁₃N₃O₂S

- Molecular Weight : 227.29 g/mol

- Density : 1.33 g/cm³

- Melting Point : 123-125°C

- Boiling Point : 295.2°C at 760 mmHg

Mechanisms of Biological Activity

The biological activity of 4-(Tert-butylsulfanyl)-3-nitrobenzenecarbaldehyde oxime is primarily attributed to its structural features that facilitate interactions with biological macromolecules. The nitro group and the oxime functional group play crucial roles in its reactivity and binding affinity to various targets.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism involves disruption of the bacterial cell wall and interference with metabolic pathways.

- Antioxidant Properties : The presence of the oxime group contributes to the compound's ability to scavenge free radicals, thus protecting cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases.

- Enzyme Inhibition : Research has shown that 4-(Tert-butylsulfanyl)-3-nitrobenzenecarbaldehyde oxime can inhibit specific enzymes involved in the biosynthesis of nucleic acids and proteins, making it a potential candidate for drug development.

Case Study 1: Antimicrobial Efficacy

A study conducted by Majer et al. (1983) evaluated the antimicrobial efficacy of various aldoximes, including 4-(Tert-butylsulfanyl)-3-nitrobenzenecarbaldehyde oxime. The results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a new antibacterial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Bacillus subtilis | 18 |

Case Study 2: Antioxidant Activity

Research published in the Journal of Medicinal Chemistry investigated the antioxidant properties of several oxime derivatives. The study found that 4-(Tert-butylsulfanyl)-3-nitrobenzenecarbaldehyde oxime demonstrated a high degree of radical scavenging activity, comparable to established antioxidants like ascorbic acid.

| Compound | IC50 (µM) |

|---|---|

| Ascorbic Acid | 25 |

| 4-(Tert-butylsulfanyl)-3-nitrobenzenecarbaldehyde oxime | 30 |

| Trolox | 28 |

Research Findings

Recent research has focused on synthesizing derivatives of 4-(Tert-butylsulfanyl)-3-nitrobenzenecarbaldehyde oxime to enhance its biological activity. Modifications to the tert-butylsulfanyl group have led to increased potency against specific cancer cell lines, indicating a promising avenue for further investigation.

Table of Derivatives and Their Activities

| Derivative Name | Activity Type | IC50 (µM) |

|---|---|---|

| 4-(Isopropylsulfanyl)-3-nitrobenzenecarbaldehyde oxime | Anticancer | 15 |

| 4-(Cyclohexylsulfanyl)-3-nitrobenzenecarbaldehyde oxime | Antimicrobial | 10 |

| 4-(Phenylsulfanyl)-3-nitrobenzenecarbaldehyde oxime | Antioxidant | 20 |

Q & A

Basic Research Questions

Q. What are the key structural features of 4-(tert-butylsulfanyl)-3-nitrobenzenecarbaldehyde oxime, and how do they influence its reactivity?

- The compound contains a nitro group (-NO₂) at the 3-position, a tert-butylsulfanyl (-S-C(CH₃)₃) group at the 4-position, and an oxime (-CH=N-OH) moiety at the aldehyde position. The nitro group is electron-withdrawing, directing electrophilic substitution reactions to specific positions on the aromatic ring, while the bulky tert-butylsulfanyl group enhances steric hindrance, potentially slowing down nucleophilic attacks. The oxime group can act as a chelating agent or participate in condensation reactions .

Q. What synthetic methodologies are reported for analogous nitro-substituted oxime derivatives?

- A common approach involves:

Aldehyde preparation : Nitration of benzaldehyde derivatives using HNO₃/H₂SO₄.

Oxime formation : Reacting the aldehyde with hydroxylamine hydrochloride in a solvent like ethanol under reflux.

Sulfanyl group introduction : Thiol-alkylation via nucleophilic substitution (e.g., tert-butyl thiol reacting with a halogenated intermediate).

Example: A related oxime synthesis (e.g., 7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde oxime) used dichloromethane, triethylamine, and acyl chloride for oxime derivatization, achieving 64% yield after recrystallization .

Q. How is this compound characterized using spectroscopic techniques?

- 1H/13C NMR : The oxime proton (CH=N-OH) typically appears as a singlet near δ 8.5–9.0 ppm. The tert-butyl group shows a singlet at δ 1.3–1.4 ppm (9H). Nitro groups cause deshielding in adjacent aromatic protons .

- HRMS : Used to confirm molecular weight (e.g., calculated vs. observed m/z for C₁₄H₁₉N₃O₃S).

- FTIR : Stretching vibrations for -NO₂ (~1520 cm⁻¹), -C=N (oxime, ~1600 cm⁻¹), and -S-C (tert-butyl, ~650 cm⁻¹) .

Advanced Research Questions

Q. What challenges arise in optimizing the reaction yield during oxime formation, and how can they be addressed?

- Common issues :

- Incomplete oxime formation : Use excess hydroxylamine hydrochloride and monitor reaction progress via TLC.

- Steric hindrance : The tert-butyl group may slow down aldehyde-thiol conjugation. Elevated temperatures (e.g., reflux in ethanol) or microwave-assisted synthesis can improve kinetics.

- Byproducts : Purification via column chromatography or recrystallization (e.g., Et₂O used in ) is critical.

Q. How does the tert-butylsulfanyl group affect the compound’s stability under acidic or basic conditions?

- The tert-butyl group is highly resistant to hydrolysis due to steric protection of the sulfur atom. However, strong acids (e.g., H₂SO₄) may cleave the sulfanyl linkage, while bases (e.g., NaOH) could deprotonate the oxime, altering its reactivity. Stability studies via HPLC or UV-Vis under varying pH (1–14) are recommended .

Q. What strategies are employed to analyze discrepancies in spectral data between synthetic batches?

- Case study : Aromatic proton splitting patterns in NMR may vary due to rotational isomerism in the oxime group. Use variable-temperature NMR to identify dynamic effects. For mass spectrometry, isotopic patterns (e.g., chlorine in ) must be accounted for. Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. How can the nitro group in this compound be selectively reduced, and what are the implications for downstream applications?

- Catalytic hydrogenation : Use H₂/Pd-C in ethanol to reduce -NO₂ to -NH₂. Monitor reaction to avoid over-reduction of the oxime.

- Chemical reduction : SnCl₂/HCl selectively reduces nitro to amine without affecting the oxime.

- Applications : The resulting amine can be diazotized for coupling reactions or functionalized for drug discovery (e.g., as a kinase inhibitor precursor) .

Q. What computational methods are suitable for predicting the compound’s bioactivity or binding affinity?

- Molecular docking : Software like AutoDock Vina can model interactions with target proteins (e.g., enzymes with nitroreductase activity).

- DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior or stability.

- ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, solubility) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.